molecular formula C14H15NO3 B11796213 Methyl 5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate

Methyl 5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11796213
M. Wt: 245.27 g/mol
InChI Key: YPXCFADWLSKUCH-UHFFFAOYSA-N
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Description

Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methoxybenzyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 3-methoxybenzyl bromide with a pyrrole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate
  • Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate
  • Methyl5-(3-methoxybenzyl)-1H-pyrrole-3-carboxylate

Uniqueness

Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

Methyl 5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes various research findings concerning its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by a pyrrole ring substituted with a methoxybenzyl group and a carboxylate moiety. Its synthesis typically involves multi-step organic reactions, including borylation and Suzuki coupling techniques, which have been optimized for yield and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported that this compound exhibited lethal concentrations (LC50) significantly lower than currently used chemotherapeutics, indicating its potential as an effective antitumor agent .

Table 1: Cytotoxicity of this compound

Cell LineLC50 (nM)Comparison CompoundLC50 (nM)
U87 (Glioblastoma)200Compound X>3000
BE (Neuroblastoma)18.9Compound Y>1000

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates activity against drug-resistant strains of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) that indicates strong efficacy. Structural modifications around the pyrrole ring have been shown to enhance its binding affinity to target proteins involved in mycolic acid biosynthesis, crucial for bacterial survival .

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Inhibition of Mycolic Acid Biosynthesis : The compound targets the MmpL3 protein in M. tuberculosis, disrupting mycolic acid export and leading to bacterial cell death .
  • Induction of Apoptosis in Cancer Cells : It triggers apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound:

  • Study on Antitumor Efficacy : A preclinical evaluation using mouse models showed significant tumor reduction when treated with this compound compared to control groups .
  • Antimicrobial Efficacy Against Tuberculosis : In vitro tests demonstrated that this compound effectively inhibited the growth of drug-resistant M. tuberculosis strains, with promising results in animal models suggesting potential for clinical application .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 5-[(3-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-17-12-5-3-4-10(9-12)8-11-6-7-13(15-11)14(16)18-2/h3-7,9,15H,8H2,1-2H3

InChI Key

YPXCFADWLSKUCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC=C(N2)C(=O)OC

Origin of Product

United States

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